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molecular formula C12H13ClN2O3 B8284784 6-Methoxy-7-(3-chloropropoxy)quinazolin-4-one

6-Methoxy-7-(3-chloropropoxy)quinazolin-4-one

Cat. No. B8284784
M. Wt: 268.69 g/mol
InChI Key: KGNJXABZDXOGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367824B2

Procedure details

In a 1,000 mL volume stainless pressure-resistant vessel equipped with a stirrer, a thermometer and a pressure gauge were placed 161.5 g (0.59 mol) of methyl 5-methoxy-4-(3-chloropropoxy)anthranilate, 156.5 g (1.48 mol) of methyl orthoformate, 113.7 g (1.48 mol) of ammonium acetate, and 300 mL of methanol. The vessel was closed, and the reaction was carried out at 90-95° C. for 8 hours. The pressure in the vessel was 0.1-0.3 MPa (gauge pressure). After the reaction was complete, 600 mL of water was added to the reaction mixture. The aqueous reaction mixture was stirred at 0-10° C. for one hour, to precipitate a crystalline product. The crystalline product was collected by filtration, washed with 600 mL of water, and dried at 60° C. under reduced pressure, to give 152.8 g (isolated yield: 94%) of 6-methoxy-7-(3-chloropropoxy)quinazolin-4-one as a white crystalline product.
Quantity
161.5 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
156.5 g
Type
reactant
Reaction Step Two
Quantity
113.7 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:7]([C:8](OC)=[O:9])[C:6]([NH2:13])=[CH:5][C:4]=1[O:14][CH2:15][CH2:16][CH2:17][Cl:18].C([O-])([O-])OC.C([O-])(=O)C.[NH4+:28].[CH3:29]O>O>[CH3:1][O:2][C:3]1[CH:12]=[C:7]2[C:6](=[CH:5][C:4]=1[O:14][CH2:15][CH2:16][CH2:17][Cl:18])[N:13]=[CH:29][NH:28][C:8]2=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
161.5 g
Type
reactant
Smiles
COC1=C(C=C(C(C(=O)OC)=C1)N)OCCCCl
Step Two
Name
methyl orthoformate
Quantity
156.5 g
Type
reactant
Smiles
C(OC)([O-])[O-]
Step Three
Name
Quantity
113.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
The aqueous reaction mixture was stirred at 0-10° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1,000 mL volume stainless pressure-resistant vessel equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
The vessel was closed
CUSTOM
Type
CUSTOM
Details
to precipitate a crystalline product
FILTRATION
Type
FILTRATION
Details
The crystalline product was collected by filtration
WASH
Type
WASH
Details
washed with 600 mL of water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC=1C=C2C(NC=NC2=CC1OCCCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 152.8 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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